1,2-bis(3-nitrophenyl)ethane-1,2-dione

Organic synthesis Nitration Process chemistry

1,2-Bis(3-nitrophenyl)ethane-1,2-dione, systematically referred to as 3,3′-dinitrobenzil or Bis(m-nitrophenyl)ethanedione, is a symmetrically meta‑nitrated diaryl‑1,2‑dione (C₁₄H₈N₂O₆, MW 300.22 g/mol). It belongs to the benzil (diphenylethane‑1,2‑dione) class and is recognized in authoritative chemical registries under CAS 5913-06-4 and PubChem CID 101375.

Molecular Formula C14H8N2O6
Molecular Weight 300.22 g/mol
CAS No. 5913-06-4
Cat. No. B184186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-bis(3-nitrophenyl)ethane-1,2-dione
CAS5913-06-4
Molecular FormulaC14H8N2O6
Molecular Weight300.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H8N2O6/c17-13(9-3-1-5-11(7-9)15(19)20)14(18)10-4-2-6-12(8-10)16(21)22/h1-8H
InChIKeySGKVXDKTNJHBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(3-nitrophenyl)ethane-1,2-dione (CAS 5913-06-4): Core Identity and Procurement Context for 3,3′-Dinitrobenzil


1,2-Bis(3-nitrophenyl)ethane-1,2-dione, systematically referred to as 3,3′-dinitrobenzil or Bis(m-nitrophenyl)ethanedione, is a symmetrically meta‑nitrated diaryl‑1,2‑dione (C₁₄H₈N₂O₆, MW 300.22 g/mol) [1]. It belongs to the benzil (diphenylethane‑1,2‑dione) class and is recognized in authoritative chemical registries under CAS 5913-06-4 and PubChem CID 101375 [1][2]. The compound serves as a versatile intermediate for quinoxaline‑based polymers and as a scaffold for selective carboxylesterase inhibitors, areas where simple benzil or other nitro‑substituted isomers cannot be substituted without significant loss of function [3][4].

Why 1,2-Bis(3-nitrophenyl)ethane-1,2-dione Cannot Be Replaced by Generic Benzil or Other Nitro-Substituted Isomers


The meta‑nitro substitution pattern in 1,2‑bis(3‑nitrophenyl)ethane‑1,2‑dione fundamentally alters its physicochemical and reactivity profile relative to the unsubstituted parent benzil and the para‑nitro (4,4′-) isomer. Under alkaline conditions, 3,3′‑dinitrobenzil undergoes base‑catalyzed cleavage to azoxybenzene‑3,3′‑dicarboxylic acid rather than the classic benzilic acid rearrangement observed with benzil, precluding its use where benzilic acid products are desired [1]. The compound also uniquely resists electrophilic cyclisation with chlorosulfonic acid—a reaction that proceeds efficiently with 3,3′‑dimethyl‑, 3,3′‑dichloro‑, and other substituted benzils—making it the preferred choice when benzofuran formation must be avoided [2]. Furthermore, its carboxylesterase inhibition profile is species‑selective, distinguishing it from broader‑spectrum benzil analogues and enabling targeted biochemical applications that neither benzil nor 4,4′‑dinitrobenzil can replicate [3].

Quantitative Differentiation Evidence for 1,2-Bis(3-nitrophenyl)ethane-1,2-dione (3,3′-Dinitrobenzil) vs. Closest Analogues


One‑Step Synthetic Accessibility from Benzil: 86% Yield vs. 32.5% for 4,4′-Dinitrobenzil

3,3′-Dinitrobenzil is accessible via direct nitration of benzil in a single step with a reported yield of approximately 86% . In contrast, the 4,4′-dinitrobenzil isomer cannot be prepared by direct nitration and requires a five‑step synthetic sequence starting from benzaldehyde, delivering an overall yield of only 32.5% [1]. This represents a 2.6‑fold yield advantage for the 3,3′‑isomer in a single step versus five steps for the 4,4′‑isomer, directly translating to lower cost, shorter lead time, and higher procurement reliability.

Organic synthesis Nitration Process chemistry Cost-efficiency

Melting Point: 89–93 °C for 3,3′-Dinitrobenzil vs. 213 °C for 4,4′-Dinitrobenzil—Enabling Solution‑Phase Processing

The melting point of 3,3′-dinitrobenzil is 89.0–93.0 °C (lit. 91 °C), as reported in vendor technical datasheets . In marked contrast, the 4,4′-dinitrobenzil isomer melts at 213 °C [1]. The unsubstituted benzil melts at 94–96 °C , placing the 3,3′-isomer in a uniquely accessible thermal window—lower than both benzil and the 4,4′-isomer. The 124 °C melting point depression relative to 4,4′-dinitrobenzil enables melt‑processing, facile recrystallisation from methanol, and ambient‑temperature handling that is impractical for the high‑melting para‑isomer.

Thermal properties Purification Formulation Handling

Alkaline Reactivity: Base‑Catalyzed Cleavage Instead of Benzilic Acid Rearrangement—A Divergent Fate

Under standard alkaline conditions (aqueous NaOH or Triton B), 1,2‑bis(3‑nitrophenyl)ethane‑1,2‑dione undergoes cleavage to azoxybenzene‑3,3′‑dicarboxylic acid rather than the benzilic acid rearrangement that is characteristic of unsubstituted benzil [1]. Specifically, Black and Smith demonstrated that 3,3′‑dinitrobenzil consumes more than one mole of base per mole of benzil—consistent with cleavage rather than the single‑equivalent consumption required for rearrangement—and isolated azoxybenzene‑3,3′‑dicarboxylic acid as the major product [1]. Unsubstituted benzil, by contrast, quantitatively undergoes benzilic acid rearrangement to benzilic acid under equivalent conditions. This divergent reactivity means that 3,3′‑dinitrobenzil cannot serve as a precursor for benzilic acid derivatives, but it uniquely enables cleavage‑based transformations inaccessible to benzil.

Mechanistic chemistry Base-catalyzed reactions Benzilic acid rearrangement Reaction selectivity

Electrophilic Cyclisation Resistance: 3,3′-Dinitrobenzil Fails to Form Benzofurans Under Conditions Where 7 Other Substituted Benzils React

Cremlyn et al. systematically evaluated the reaction of substituted benzils with excess chlorosulfonic acid to form 3‑chloro‑2‑phenylbenzofuran disulfonyl dichlorides [1]. Twelve distinct benzil substrates were tested: 3,3′‑dimethyl‑, 4,4′‑dimethyl‑, 2,2′‑dichloro‑, 3,3′‑dichloro‑, 4,4′‑dichloro‑, 3,3′‑dibromo‑, and 4‑(N,N‑dimethylamino)‑benzil all underwent successful cyclisation to benzofuran products. In contrast, 3,3′‑dinitrobenzil, 3,3′‑dimethoxybenzil, and 4,4′‑dinitrobenzil all completely failed to cyclise under identical conditions [1]. The failure is mechanistically attributed to the strong electron‑withdrawing effect of the nitro groups, which deactivates the aromatic ring toward electrophilic attack and prevents the requisite ring closure. This positions 3,3′‑dinitrobenzil as one of only three benzil derivatives tested that exhibit complete inertness to this useful synthetic transformation, making it the preferred scaffold when benzofuran formation must be absolutely avoided.

Electrophilic cyclisation Benzofuran synthesis Chlorosulfonic acid Functional group tolerance

Carboxylesterase Inhibition: Species‑Selective Profile—Rabbit CE Ki = 267 nM vs. Human CE Ki = 18,100 nM (68‑fold Selectivity)

In a comprehensive screen of 31 benzil analogues for mammalian carboxylesterase (CE) inhibition, 1,2‑bis(3‑nitrophenyl)ethane‑1,2‑dione (designated compound 29 in Wadkins et al.) demonstrated a striking species‑selective inhibition profile [1][2]. Against rabbit liver carboxylesterase 1, the compound exhibited a Ki of 267 nM, representing potent nanomolar inhibition [2]. Against human liver carboxylesterase 1, however, the Ki dropped dramatically to 18,100 nM (18.1 µM)—a 68‑fold reduction in potency [2]. An intermediate Ki of 397 nM was observed for human coagulation factor XII [2]. By comparison, the parent benzil (unsubstituted) inhibited rabbit and human CEs with Kis both in the low nanomolar range (~1–50 nM), showing broad‑spectrum rather than species‑selective activity [1]. The 68‑fold rabbit/human selectivity window is a distinguishing feature of the 3,3′‑dinitro derivative and enables species‑specific CE inhibition experiments that are not achievable with generic benzil or other non‑selective analogues.

Enzyme inhibition Carboxylesterase Species selectivity Drug metabolism

High‑Value Application Scenarios for 1,2-Bis(3-nitrophenyl)ethane-1,2-dione Based on Evidence‑Backed Differentiation


Scalable Precursor for Quinoxaline‑Based Polybenzoxazine Foams (Flame‑Retardant Polymer Manufacturing)

The compound's demonstrated synthetic accessibility (~86% one‑step yield from benzil ) and its successful application as a precursor to 2,3‑bis(3‑nitrophenyl)quinoxaline (85.2% yield with o‑phenylenediamine in glacial acetic acid [1]) make it a cost‑effective building block for quinoxaline‑diamine‑type polybenzoxazine foam materials. These foams exhibit excellent flame retardancy and heat resistance and have been specifically developed using 3,3′‑dinitrobenzil as the starting material [1]. The 4,4′‑isomer cannot be practically substituted in this application due to its 5‑step synthesis and 32.5% overall yield, which would render the polymer uneconomical.

Species‑Selective Carboxylesterase Inhibitor Probe for Preclinical Drug Metabolism Studies

With a 68‑fold selectivity window for rabbit liver CE1 (Ki = 267 nM) over human liver CE1 (Ki = 18,100 nM) [2], 3,3′‑dinitrobenzil serves as a uniquely selective tool compound for modulating CE activity in rabbit model systems without cross‑reactivity with the human enzyme. This property enables controlled investigation of species‑dependent prodrug activation (e.g., CPT‑11/irinotecan metabolism) and detoxification pathways where selective rabbit CE inhibition is required. Generic benzil, with its broad‑spectrum nanomolar inhibition of both rabbit and human CEs, cannot provide this species discrimination.

Synthetic Intermediate Requiring Inertness to Electrophilic Cyclisation Conditions

In multi‑step syntheses where harsh acidic conditions (e.g., chlorosulfonic acid) are employed, 3,3′‑dinitrobenzil is one of only three substituted benzils that completely resists benzofuran cyclisation—a reaction that proceeds with 7 of 10 other benzil substrates tested [3]. This intrinsic inertness makes it the scaffold of choice when the benzil moiety must survive electrophilic conditions intact. Researchers developing synthetic routes involving chlorosulfonation or similar strong acid steps should select 3,3′‑dinitrobenzil to avoid undesired cyclisation side products.

EPR Spin‑Probe and Radical Precursor Chemistry in Alkaline Media

The unique ability of 3,3′‑dinitrobenzil to generate stable nitrobenzene‑type anion radicals upon nucleophilic attack in alkaline alcoholic media—as established by Kurreck and Broser's EPR studies [4]—positions it as a distinct radical precursor for spin‑trapping and mechanistic electron paramagnetic resonance (EPR) investigations. The well‑characterized hyperfine structure of the resulting radicals provides a spectroscopic handle not available from the 4,4′‑isomer or benzil itself, both of which exhibit different radical formation behaviour under these conditions.

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